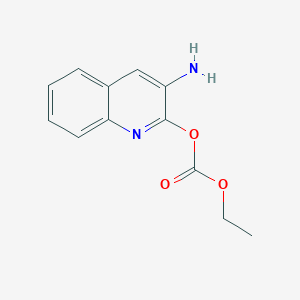

3-Aminoquinolin-2-yl ethyl carbonate

Description

Significance of the Quinoline (B57606) Core in Chemical Research

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Its presence in a wide range of biologically active compounds has made it a focal point for extensive research. frontiersin.orgnih.gov The rigid, bicyclic aromatic system of quinoline allows for the spatial projection of various functional groups, enabling interaction with a diverse array of biological targets. frontiersin.org

Historically, the importance of the quinoline core was established with the discovery of quinine, an antimalarial drug. nih.gov This led to the development of a multitude of synthetic quinoline-based drugs, including chloroquine (B1663885) and mefloquine. nih.gov Beyond its antimalarial applications, the quinoline nucleus is a key component in drugs with a broad spectrum of activities, such as antibacterial, anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological and physicochemical properties. frontiersin.org This versatility has cemented the quinoline core as an "indisputable pharmacophore" in modern drug discovery. researchgate.net

| Property of Quinoline Core | Significance in Chemical Research |

| Bicyclic Aromatic System | Provides a rigid scaffold for predictable spatial arrangement of substituents. |

| Nitrogen Heteroatom | Influences electronic properties and provides a site for hydrogen bonding. |

| Multiple Functionalization Sites | Allows for the synthesis of a large library of derivatives with diverse properties. |

| Presence in Natural Products | Serves as a template for the design of new bioactive molecules. |

Overview of Research Directions for 3-Aminoquinolin-2-yl Ethyl Carbonate

While direct research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential avenues for academic investigation. The presence of a primary amino group at the 3-position and an ethyl carbonate group at the 2-position offers multiple points for chemical modification.

Synthetic Intermediate: The amino group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, making the compound a valuable building block for the synthesis of more complex heterocyclic systems. The ethyl carbonate group could potentially serve as a leaving group in nucleophilic substitution reactions or as a protecting group for a 2-hydroxyquinoline (B72897) functionality. uchicago.edulibretexts.org

Medicinal Chemistry Candidate: Given the broad biological activities of quinoline derivatives, this compound could be investigated as a precursor for novel therapeutic agents. The amino and carbonate moieties could be modified to enhance binding to specific biological targets. For instance, the amino group is a common feature in many bioactive quinolines, and its modification can significantly impact biological activity.

Materials Science: The quinoline ring system is also of interest in materials science due to its photophysical properties. Derivatives of quinoline have been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The specific substitution pattern of this compound could impart unique electronic and photophysical properties worthy of investigation.

| Functional Group | Potential Research Application |

| 3-Amino Group | Derivatization for synthesis of novel compounds, modulation of biological activity. |

| 2-Ethyl Carbonate Group | Use as a leaving group, protecting group, or for further functionalization. |

| Quinoline Core | Investigation of photophysical properties for materials science applications. |

Structure

3D Structure

Properties

CAS No. |

1416372-42-3; 62235-59-0 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.239 |

IUPAC Name |

(3-aminoquinolin-2-yl) ethyl carbonate |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)17-11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 |

InChI Key |

QSBIFKBZCKRHAH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=NC2=CC=CC=C2C=C1N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoquinolin 2 Yl Ethyl Carbonate and Its Analogues

Direct Synthesis Approaches to 3-Aminoquinolin-2-yl Ethyl Carbonate Derivatives

Direct synthesis methods aim to construct the core 3-aminoquinoline (B160951) structure in a highly efficient manner, often by combining multiple simple starting materials in a single reaction vessel or by employing novel activation techniques like photocatalysis.

Photocatalytic Denitrogenation Strategies

A modern approach to synthesizing 3-amino quinolin-2(1H)-one derivatives involves a skeletal rearrangement enabled by photocatalytic denitrogenation. rsc.org This method overcomes the challenges of traditional methods for adding an amine group to a heteroaromatic system by fundamentally rebuilding the molecular skeleton. rsc.org The process utilizes readily available 3-ylideneoxindoles as precursors for the quinolin-2(1H)-one backbone and employs Trimethylsilyl azide (B81097) (TMSN₃) as the aminating agent. rsc.org

The reaction proceeds through a cascade C–N bond formation and denitrogenation sequence, which is tolerant of many sensitive functional groups. rsc.org Control experiments have indicated that a triazoline intermediate is a key player in the formation of the final product. rsc.org The scope of this reaction is broad, accommodating a variety of substituents on the 3-ylideneoxindole starting material. For instance, different N-alkyl groups on the oxindole, such as isopropyl, benzyl, and cyclopropyl (B3062369) methyl, are well-tolerated. nih.gov The reaction also works with electron-donating and electron-withdrawing groups on the aromatic ring of the 3-ylideneoxindole, producing the desired 3-amino quinolone derivatives in good to excellent yields. nih.gov

Table 1: Scope of 3-Ylideneoxindoles in Photocatalytic Amination Reaction conditions: 3-ylideneoxindoles (0.2 mmol), TMSN₃ (0.4 mmol), DMAP (0.24 mmol), and photocatalyst in acetonitrile/water, irradiated with a blue LED (455 nm) for 24 h under an argon atmosphere. nih.gov

| Entry | N-substituent | Aryl-substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-isopropyl | H | 3a | 82 |

| 2 | N-benzyl | H | 3b | 86 |

| 3 | N-cyclopropylmethyl | H | 3d | 78 |

| 4 | H | H | 3e | 85 |

| 5 | N-phenyl | H | 3i | 92 |

| 6 | N-methyl | 5-Me | 3k | 88 |

| 7 | N-methyl | 5-OMe | 3l | 94 |

| 8 | N-methyl | 5-F | 3n | 81 |

| 9 | N-methyl | 5-Cl | 3o | 85 |

| 10 | N-methyl | 5-Br | 3p | 75 |

One-Pot Reaction Protocols

One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of complex molecules like quinoline (B57606) derivatives from simple precursors. researchgate.netnih.gov These protocols are valued for their operational simplicity, reduced waste, and ability to construct molecular diversity quickly. For instance, a one-pot method for the synthesis of 3-amino-2-arylquinolin-4(1H)-ones has been developed based on the intermolecular cyclocondensation of isatoic anhydride (B1165640) and 1-(2-oxo-2-arylethyl)pyridinium salts in a basic medium, followed by the decomposition of the pyridinium (B92312) salt with hydrazine (B178648) hydrate (B1144303) to yield the amine. researchgate.net

Another versatile one-pot, three-component approach has been used to synthesize novel α-aminophosphonates containing a 2-oxoquinoline structure. nih.govmdpi.com This method demonstrates the power of combining an aldehyde, an amine, and a phosphorus-containing nucleophile in a single step to generate complex quinoline derivatives. While not directly producing the title compound, these methodologies establish a framework for convergent synthesis where the core quinoline ring and its substituents are assembled in a single, efficient operation.

Synthesis via Precursor Modification and Transformation

This category of synthetic methods relies on the chemical alteration of pre-formed, complex heterocyclic systems. These multi-step sequences allow for precise control over the final structure by leveraging the established reactivity of key quinoline-based intermediates.

Derivatization of 3-Ylideneoxindoles

The transformation of 3-ylideneoxindoles serves as a powerful example of skeletal rearrangement to access the 3-aminoquinolin-2(1H)-one core. nih.gov This photoinduced heteroaryl amination process begins with the reaction between various ethyl (E)-2-oxoindolin-3-ylidene acetate (B1210297) derivatives and TMSN₃ in the presence of a photocatalyst. nih.gov The reaction demonstrates remarkable functional group tolerance. For example, substrates with N-alkyl groups containing double and triple bonds, as well as electron-withdrawing substituents like -CH₂CO₂Et, successfully yield the aminated quinolone products. nih.gov Furthermore, the electronic nature of substituents on the aromatic ring of the oxindole, from electron-rich methoxy (B1213986) groups to electron-poor halogens, does not impede the crucial ring expansion process, affording the desired products in decent yields. nih.gov

Transformations of 3-Aminoquinoline-2,4-diones

3-Aminoquinoline-2,4(1H,3H)-diones are valuable precursors for more complex quinoline derivatives. The synthesis of these diones has been achieved through several methods, including the reduction of 3-azidoquinoline-2,4(1H,3H)-diones. clockss.org The reduction of the azido (B1232118) group using zinc in acetic acid provides moderate to good yields of the primary 3-amino derivatives. clockss.org Once formed, these 3-aminoquinoline-2,4-diones can be subjected to further chemical transformations. Although direct conversion to an ethyl carbonate at the 2-position is not explicitly detailed, the presence of the amino group at the C-3 position and the dione (B5365651) structure offers multiple reactive sites for subsequent derivatization to access a variety of analogues.

Reactions Involving 3-Chloroquinoline-2,4-diones

A common and effective route to 3-aminoquinoline-2,4(1H,3H)-diones involves the nucleophilic substitution of 3-chloroquinoline-2,4(1H,3H)-diones. clockss.org These chloro precursors are synthesized by treating 4-hydroxy-2(1H)-quinolones with sulfuryl chloride. clockss.org The subsequent reaction with primary alkyl- or arylamines in a solvent like dimethylformamide displaces the chlorine atom to furnish the corresponding 3-alkyl- or 3-arylamino derivatives. clockss.org For the synthesis of the parent 3-aminoquinoline-2,4-dione (with a primary NH₂ group), the reaction is best performed using ammonia (B1221849) generated in situ under anhydrous conditions to avoid the formation of 3-hydroxy byproducts that can occur with aqueous ammonia. clockss.org This substitution reaction is a foundational step, converting a readily available halo-dione into the key amino-dione intermediate.

Table 2: Synthesis of 3-Alkyl/Arylamino Derivatives from 3-Chloroquinoline-2,4(1H,3H)-diones clockss.org

| Precursor | Amine | Solvent | Product |

|---|---|---|---|

| 3-Chloroquinoline-2,4(1H,3H)-dione | Primary Alkylamine | Dimethylformamide | 3-Alkylaminoquinoline-2,4(1H,3H)-dione |

| 3-Chloroquinoline-2,4(1H,3H)-dione | Primary Arylamine | Dimethylformamide | 3-Arylaminoquinoline-2,4(1H,3H)-dione |

| 3-Chloroquinoline-2,4(1H,3H)-dione | in situ Ammonia | Anhydrous | 3-Aminoquinoline-2,4(1H,3H)-dione |

Amino Acid-Derived Synthetic Pathways

The incorporation of amino acids as precursors in the synthesis of heterocyclic compounds offers a versatile and stereochemically rich approach to novel molecular architectures. For the synthesis of this compound and its analogues, amino acids can serve as a source for the C2 and C3 atoms of the quinoline ring, including the crucial 3-amino substituent.

One plausible synthetic strategy involves a modified Friedländer annulation or a related cyclization reaction. In such a pathway, an appropriately substituted aniline (B41778) could be condensed with a derivative of an amino acid. For instance, the reaction of an aniline with an α-amino-β-ketoester could theoretically yield a 3-amino-2-carboxyquinoline derivative after cyclization and oxidation. The carboxylic acid functionality could then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield the 3-aminoquinoline core. However, a more direct approach could involve the use of an amino acid as a three-carbon synthon.

A recently developed method for quinoline synthesis involves the reaction of an aniline with two distinct amino acids, which could be adapted for the synthesis of 3-aminoquinolines. researchgate.net This approach leverages the decarboxylation and oxidative deamination of amino acids to generate reactive intermediates that participate in the formation of the quinoline ring. researchgate.net For example, the reaction of an aniline with an amino acid such as serine or a protected aspartic acid derivative could potentially lead to the formation of a 3-aminoquinoline scaffold.

Another approach involves the synthesis of amino acid derivatives of quinolines, where the amino acid moiety is appended to a pre-formed quinoline core. For instance, 2-oxo-1,2-dihydroquinoline-4-carboxylic acids have been coupled with amino acid methyl esters to form quinoline carboxamides, which are then hydrolyzed to the corresponding amino acid derivatives. mdpi.com While this does not directly yield a 3-aminoquinoline, it demonstrates the utility of amino acids in functionalizing the quinoline system. mdpi.com

The following table outlines a hypothetical reaction scheme based on the use of amino acid precursors for the synthesis of a 3-aminoquinoline core, which would be a key intermediate for this compound.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

| 1 | Substituted Aniline | β-keto-α-amino ester | Friedländer Annulation | 3-Amino-2-carbalkoxyquinoline |

| 2 | 3-Amino-2-carbalkoxyquinoline | Hydrazine | Hydrazide formation | 3-Amino-2-quinolylhydrazide |

| 3 | 3-Amino-2-quinolylhydrazide | Nitrous Acid | Azide formation (Curtius) | 3-Amino-2-quinolyl isocyanate |

| 4 | 3-Amino-2-quinolyl isocyanate | Ethanol (B145695) | Carbamate formation | This compound |

This table presents a hypothetical reaction pathway and is for illustrative purposes.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact and enhance sustainability. ijpsjournal.comnih.gov The synthesis of this compound and its analogues can be designed to incorporate several green chemistry principles, from the choice of starting materials to the reaction conditions and solvents. tandfonline.comresearchgate.net

Catalyst-Free and Efficient Reactions: A significant advancement in the synthesis of quinolin-2-yl carbamates is the development of catalyst-free methods. rsc.orgrsc.org One such method involves the reaction of N-hetaryl ureas with alcohols, which proceeds through the formation of a hetaryl isocyanate intermediate. rsc.orgrsc.org This approach avoids the use of transition metal catalysts and toxic reagents like chloroformates. rsc.org The reaction often uses the alcohol as both the reagent and the solvent, minimizing waste. rsc.org

Use of Greener Solvents: Traditional methods for quinoline synthesis often employ hazardous organic solvents. nih.gov Green chemistry encourages the use of more benign alternatives such as water, ethanol, or ionic liquids. ijpsjournal.comresearchgate.net For instance, microwave-assisted Skraup reactions have been successfully carried out in water, significantly reducing the environmental footprint of this classic quinoline synthesis. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology in organic chemistry. tandfonline.com Microwave heating can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to occur under solvent-free conditions. tandfonline.com The Friedländer synthesis of quinolines, a versatile method, can be efficiently conducted under microwave irradiation, often with the use of solid-supported catalysts that can be easily recovered and reused. ijpsjournal.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a powerful strategy for improving atom economy and reducing waste from intermediate workups and purifications. researchgate.net The synthesis of (2-(quinolin-2-yl)phenyl)carbamates has been achieved in a one-pot process involving a gold-catalyzed cyclization followed by an oxidative fragmentation and nucleophilic addition. acs.org

The following table summarizes the application of green chemistry principles to the synthesis of quinoline derivatives, which are relevant to the production of this compound.

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, catalyst-free reactions. researchgate.netrsc.org | Reduced generation of by-products and purification waste. |

| Atom Economy | Annulation reactions that incorporate most atoms from starting materials. ijpsjournal.com | Maximized efficiency of material use. |

| Less Hazardous Chemical Synthesis | Use of non-toxic reagents and avoidance of hazardous intermediates. ijpsjournal.com | Improved safety for chemists and reduced environmental harm. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. ijpsjournal.comtandfonline.com | Reduced VOC emissions and solvent-related waste. |

| Design for Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. nih.govtandfonline.com | Reduced energy consumption and shorter reaction times. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. ijpsjournal.com | Reduced reliance on petrochemicals. |

| Catalysis | Use of recyclable catalysts or catalyst-free methods. researchgate.netrsc.org | Reduced metal contamination and waste from stoichiometric reagents. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3-Aminoquinolin-2-yl ethyl carbonate, ¹H, ¹³C, and ¹⁵N NMR would offer a comprehensive picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of this compound would display signals corresponding to the protons of the quinoline (B57606) ring system, the amino group, and the ethyl carbonate substituent. The aromatic region is expected to show a complex pattern of signals for the five protons on the quinoline core. The protons of the ethyl group are anticipated to appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the terminal methyl (-CH₃) group, due to spin-spin coupling. The amino (-NH₂) protons would likely present as a broad singlet.

The introduction of the ethyl carbonate group at the C2 position is expected to influence the chemical shifts of the quinoline protons, particularly the proton at the C4 position, which would likely experience a downfield shift due to the electron-withdrawing nature of the adjacent carbonate moiety.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H4 | ~8.0 - 8.2 | s (singlet) | - |

| Quinoline H5/H8 | ~7.8 - 8.0 | m (multiplet) | - |

| Quinoline H6/H7 | ~7.3 - 7.6 | m (multiplet) | - |

| -NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - |

| -O-CH₂-CH₃ | ~4.3 - 4.5 | q (quartet) | ~7.1 |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | t (triplet) | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals for the quinoline carbon atoms and three signals for the ethyl carbonate group. The carbonyl carbon of the carbonate is expected to resonate significantly downfield, typically in the 150-160 ppm range. The carbons of the ethyl group would appear in the upfield region. The chemical shifts of the quinoline carbons, especially C2 and C3, would be directly affected by the substituents. The C2 carbon, being directly attached to the electron-withdrawing oxygen of the carbonate, is expected to be shifted downfield, while the C3 carbon, bonded to the amino group, would experience an upfield shift.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonate) | ~154 |

| Quinoline C2 | ~155 |

| Quinoline C3 | ~135 |

| Quinoline C4 | ~129 |

| Quinoline C4a | ~128 |

| Quinoline C5 | ~126 |

| Quinoline C6 | ~124 |

| Quinoline C7 | ~122 |

| Quinoline C8 | ~118 |

| Quinoline C8a | ~147 |

| -O-CH₂-CH₃ | ~65 |

| -O-CH₂-CH₃ | ~14 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. wikipedia.org The spectrum for this compound would be expected to show two signals, one for the quinoline ring nitrogen and one for the exocyclic amino group. wikipedia.org

The chemical shift of the quinoline nitrogen is influenced by its sp² hybridization and its inclusion in an aromatic system. science-and-fun.de The amino group nitrogen, being an sp³-like primary amine, would resonate in a different region. science-and-fun.de The electronic effects of the ethyl carbonate group at C2 and the amino group at C3 would subtly influence the chemical shift of the ring nitrogen compared to unsubstituted quinoline. Isotope enrichment would likely be necessary for practical measurement. wikipedia.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the carbonate group, likely appearing in the range of 1760-1780 cm⁻¹. nist.govchemicalbook.com Other key features would include the N-H stretching vibrations of the primary amino group, typically seen as two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the quinoline ring C=C and C=N stretching vibrations would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibrations of the carbonate group are also expected to produce strong bands in the 1200-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (amino group) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Weak |

| C=O stretch (carbonate) | 1760 - 1780 | Strong |

| Aromatic C=C/C=N stretch | 1400 - 1650 | Medium-Strong |

| C-O stretch (carbonate) | 1200 - 1300 | Strong |

| Aromatic C-H bend | 750 - 900 | Strong |

Raman Spectroscopy and Normal Coordinate Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the quinoline ring system are expected to be particularly strong in the Raman spectrum. researchgate.net The C=O stretching of the carbonate, while strong in the IR, may be weaker in the Raman spectrum. nih.govresearchgate.net The symmetric stretching mode of the carbonate unit is typically observed around 1100 cm⁻¹. nih.govresearchgate.net

A Normal Coordinate Analysis, which is a theoretical calculation, could be performed to assign the observed vibrational bands to specific molecular motions. Such an analysis would provide a more detailed understanding of the vibrational dynamics of the molecule but is beyond the scope of this predictive analysis. DFT calculations are often employed to investigate the relationship between molecular structure and Raman spectra of quinoline derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific UV-Vis and Fluorescence spectroscopic data for this compound is not available in the reviewed literature.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Specific X-ray crystallographic data for this compound is not available in the reviewed literature.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

No specific Density Functional Theory (DFT) studies focused on optimizing the geometry, calculating vibrational frequencies, or determining the electronic structure of 3-Aminoquinolin-2-yl ethyl carbonate were found in the available literature. DFT is a common method used for various quinoline (B57606) and carbonate compounds, but not for this specific combination. ijcce.ac.irnih.govucc.ie

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is critical for understanding a molecule's chemical reactivity and kinetic stability, has not been specifically reported for this compound. Such analyses are often part of broader DFT studies. nih.govresearchgate.netmaterialsciencejournal.orgresearchgate.net

There are no available Natural Bond Orbital (NBO) analyses for this compound. This type of analysis helps in understanding charge transfer, hyperconjugative interactions, and the details of the bonding within a molecule. researchgate.netuni-muenchen.dewisc.edu

Specific Molecular Electrostatic Potential (MEP) maps for this compound, which are used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack, are not present in the reviewed literature. wolfram.comresearchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations

No studies employing Molecular Dynamics (MD) simulations to investigate the conformational dynamics of this compound or its behavior in a solvated environment were identified. MD simulations are powerful for understanding the time-dependent behavior of molecules. nih.govresearchgate.netjchemlett.comresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

While molecular docking is a widely used technique to predict the binding orientation of small molecules to a protein target, no such studies have been published specifically for this compound against any biological target. Studies on other quinoline derivatives have shown their potential interaction with various enzymes and receptors. mdpi.comscielo.org.mxnih.govmdpi.com

In Silico ADMET Predictions for Pharmacokinetic Profiling

In silico methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds have become indispensable in the early stages of drug discovery. These computational tools offer a rapid and cost-effective means of evaluating the pharmacokinetic profile of novel molecular entities, thereby guiding the selection of candidates with a higher probability of clinical success. While specific in silico ADMET prediction data for this compound is not extensively available in publicly accessible literature, a general understanding of the parameters evaluated can be applied to this compound based on its structure.

Typically, a comprehensive in silico ADMET profile would involve the prediction of a variety of physicochemical and pharmacokinetic parameters. These predictions are generated using quantitative structure-activity relationship (QSAR) models and other computational algorithms that rely on large datasets of experimentally determined properties.

Key ADMET parameters that would be assessed for a compound like this compound include:

Absorption: Predictions of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are crucial for determining the extent to which the compound can enter systemic circulation.

Distribution: Parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution are estimated to understand how the compound will be distributed throughout the body.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes and other metabolic pathways, providing insights into the compound's metabolic stability and potential for drug-drug interactions.

Excretion: Predictions of renal clearance and other excretion pathways help in understanding how the compound and its metabolites are eliminated from the body.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

The following interactive table outlines some of the common in silico ADMET prediction parameters and their significance in pharmacokinetic profiling.

| Parameter | Description | Significance in Pharmacokinetic Profiling |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water at a specific temperature and pH. | Influences dissolution in the gastrointestinal tract, a key factor for oral absorption. |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier, often used as an indicator of human intestinal absorption. | High permeability is generally desirable for orally administered drugs. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its pharmacological effect and undergo clearance. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the protective barrier between the blood and the brain. | Important for drugs targeting the central nervous system and for assessing potential CNS side effects. |

| CYP450 Inhibition | The potential of a compound to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. | Inhibition can lead to drug-drug interactions and altered drug clearance. |

| hERG Inhibition | The potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. | A critical safety parameter, as inhibition can lead to life-threatening cardiac arrhythmias. |

| Ames Mutagenicity | An assessment of a compound's potential to cause mutations in the DNA of bacteria, indicating potential carcinogenicity. | A key early indicator of potential genotoxicity. |

It is important to note that while in silico predictions are highly valuable, they are theoretical estimations and must be validated through experimental studies.

Structure-Activity Relationship (SAR) Derivations in Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies of quinoline derivatives have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties. These studies systematically modify the quinoline core and its substituents to understand their impact on biological activity.

Key aspects of SAR derivations in quinoline scaffolds include:

Substitution Pattern on the Quinoline Ring: The position and nature of substituents on the quinoline nucleus are critical determinants of biological activity. For instance, in the context of antimalarial agents, the presence of a chlorine atom at the 7-position of the quinoline ring is a well-established feature for activity, as seen in chloroquine (B1663885). nih.gov Conversely, modifications at other positions can drastically alter the pharmacological profile. Studies have shown that substitution at the 3-position of the quinoline ring is a critical structural feature for certain biological activities. acs.org

Nature of Substituents: The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the activity of quinoline derivatives. For example, some studies on anticancer quinolines have shown that specific substitutions can enhance their cytotoxic effects. researchgate.net The introduction of different functional groups can also impact the compound's ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its biological target.

Side Chain Modifications: For many quinoline-based drugs, a side chain is attached to the quinoline nucleus, often at the 4- or 8-position. The length, flexibility, and chemical nature of this side chain are crucial for activity. In the case of 8-aminoquinoline (B160924) antimalarials, the structure of the diamine side chain significantly influences both efficacy and toxicity. who.int

Hybrid Molecules: A common strategy in modern drug design is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. This approach aims to develop compounds with dual mechanisms of action or improved pharmacological profiles. For example, quinoline-chalcone hybrids have been explored for their antiproliferative activity. researchgate.net

The following interactive table summarizes some general SAR findings for quinoline scaffolds based on various research findings.

| Position of Substitution | Type of Substituent/Modification | Impact on Biological Activity |

| 2-Position | Electron-donating groups (e.g., -OCH3) | Can enhance antimalarial activity in certain quinoline-imidazole hybrids. rsc.org |

| 3-Position | Presence of a substituent | Found to be critical for the antagonist potency of certain 4-aminoquinolines at α2C-adrenoceptors. acs.org |

| 4-Position | Amino group with a side chain | A common feature in many antimalarial drugs; the nature of the side chain is crucial for activity and overcoming resistance. nih.govmanchester.ac.uk |

| 7-Position | Halogen (e.g., Chlorine) | A key feature for the antimalarial activity of 4-aminoquinolines like chloroquine. nih.gov |

| 8-Position | Amino group with a side chain | Characteristic of a class of antimalarial drugs with activity against the liver stages of the malaria parasite. who.int |

These SAR derivations provide a rational basis for the design of novel quinoline-based compounds with desired therapeutic properties. By understanding how structural modifications influence biological activity, medicinal chemists can fine-tune the molecular architecture to optimize efficacy and minimize off-target effects.

Applications and Research Trajectories in Chemical Sciences

Role as Chemical Building Blocks in Organic Synthesis

In the field of organic synthesis, 3-Aminoquinolin-2-yl ethyl carbonate serves as a valuable intermediate and reagent. researchgate.net The presence of the amino group on the quinoline (B57606) ring provides a site for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems. Quinoline derivatives, in general, are recognized as important building blocks for the synthesis of a wide array of functionalized polynuclear heterocyclic compounds. mdpi.com The strategic placement of the amino and ethyl carbonate groups in this compound offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Applications in Crystallization Processes

There is evidence to suggest that this compound is utilized in crystallization processes. It is thought to facilitate the formation of crystals in chemical reactions, which is a critical step in the purification and isolation of chemical compounds. The specific mechanisms by which it aids crystallization and the range of compounds for which it is an effective crystallization agent are areas that would benefit from further detailed research.

Precursors for Polymer Synthesis and Advanced Materials Research

While research into the direct use of this compound as a monomer for polymer synthesis is not extensively documented, the synthesis of polymers from related compounds highlights its potential in this area. For instance, methods for producing polymers from cyclic carbonate monomers are established. epo.org Additionally, the synthesis of polyoxyalkylene polyols with heterocyclic functionalities is an area of active research. google.com The quinoline moiety within this compound could impart desirable thermal, optical, or electronic properties to new polymer architectures, suggesting a promising avenue for future materials research.

Development of Chemosensors and Probes

The development of chemosensors for the detection of various analytes is a significant area of research where quinoline derivatives have demonstrated considerable utility. The quinoline scaffold is a known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes.

Quinoline-based chemosensors have been successfully developed for the selective detection of a variety of metal ions. The design of these sensors often involves the incorporation of specific chelating groups that can bind to metal ions, leading to a detectable change in the fluorescence or color of the compound. For example, chemosensors based on 8-aminoquinoline (B160924) have been shown to be effective for the detection of zinc (Zn²⁺) and aluminum (Al³⁺) ions. google.com Research has also been conducted on aminoquinoline-based fluorescent sensors for the detection of lead (Pb²⁺) and aluminum (Al³⁺) ions. nih.gov The amino group in this compound provides a convenient point for the attachment of such chelating moieties, suggesting its potential as a precursor for new metal ion sensors.

Similar to metal ion detection, quinoline derivatives have been utilized in the design of chemosensors for anions. These sensors typically operate through mechanisms such as hydrogen bonding or specific chemical reactions with the target anion, resulting in a measurable optical response. For instance, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for the detection of fluoride and cyanide ions. epo.org The functional groups of this compound could be modified to create receptors that are selective for specific anions, expanding its application in environmental and biological sensing.

The development of fluorescent probes for the detection of organic molecules and biomolecules is a rapidly advancing field. Carbonate-based fluorescent tools have been developed to monitor the activity of enzymes such as carboxylesterase 1 (CES1) in living cells. nih.govresearchgate.net Given that this compound contains an ethyl carbonate group, it could potentially be explored as a building block for the synthesis of novel probes for monitoring enzymatic activity or detecting specific biomolecules. The aminoquinoline core would serve as the fluorescent reporter, while the carbonate group could be tailored to interact with the target molecule.

Integration into Optical and Electronic Materials

The unique photophysical properties inherent to the quinoline scaffold have positioned its derivatives as promising candidates for integration into advanced optical and electronic materials. While direct experimental studies on the optical and electronic properties of this compound are not extensively documented in publicly available literature, the broader family of 3-aminoquinoline (B160951) derivatives has demonstrated significant potential in several key areas. This suggests plausible research trajectories for this compound in the development of novel functional materials.

Fluorescent Chemical Scaffolds

The 3-aminoquinoline core is a well-established fluorophore, and its derivatives are frequently explored for their fluorescent properties. The presence of an amino group at the 3-position can lead to intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the local environment. This solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent, makes these compounds attractive as fluorescent probes and sensors.

Research on various substituted 3-aminoquinoline derivatives has shown that their emission can be tuned across the visible spectrum by modifying the substituents on the quinoline ring. While specific data for this compound is not available, related compounds have been investigated for their quantum yields and Stokes shifts, which are critical parameters for fluorescent applications. The ethyl carbonate group at the 2-position of this compound could potentially influence the electronic distribution within the molecule, thereby modulating its fluorescent properties. Further research is warranted to characterize the specific absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound to ascertain its suitability as a fluorescent scaffold.

Table 1: Illustrative Photophysical Properties of Substituted Quinoline Derivatives (Note: Data for this compound is not available; this table serves as an example based on related compounds.)

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Aminocuinolines | 350-420 | 450-550 | 0.1 - 0.8 | Fluorescent Probes, Bio-imaging |

| Quinoline-based Dyes | 400-500 | 500-650 | 0.3 - 0.9 | Organic Light-Emitting Diodes (OLEDs) |

Electroluminescent Materials

The development of efficient electroluminescent materials is central to the advancement of organic light-emitting diode (OLED) technology. Quinoline derivatives have been successfully employed as host materials, emitter materials, and electron-transporting layers in OLED devices. Their rigid, planar structure and good thermal stability are advantageous for device longevity and performance.

The electroluminescent potential of this compound has not yet been reported. However, the fundamental properties of the 3-aminoquinoline scaffold suggest it could be a viable candidate for such applications. The electron-donating amino group and the potentially electron-withdrawing ethyl carbonate group could facilitate charge injection and transport, which are crucial for electroluminescence. Future research could involve fabricating OLED devices incorporating this compound to evaluate its performance in terms of luminance, efficiency, and color purity.

Non-Linear Optical (NLO) Devices

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities, arising from significant intramolecular charge transfer, are of particular interest for NLO applications. The quinoline ring system, with its extended π-conjugation, provides a good platform for designing molecules with NLO properties.

While there are no specific NLO studies on this compound, the general structural features of 3-aminoquinolines are conducive to NLO activity. The presence of both an electron-donating group (amino) and a group with potential electron-withdrawing character (ethyl carbonate) attached to the conjugated quinoline system could lead to a significant dipole moment and hyperpolarizability. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the NLO properties of this compound. Experimental validation through techniques like the Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH) would be necessary to quantify its NLO response and assess its potential for use in NLO devices.

Mechanistic Studies of Biological Activity (In Vitro and Computational Focus)

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the specific biological profile of this compound is not extensively detailed in the available scientific literature, the activities of structurally related compounds provide a basis for potential research directions.

Channel Modulator Research (e.g., Maxi-K Channels)

Ion channels are critical for a multitude of physiological processes, and their modulation can have significant therapeutic effects. The large-conductance, calcium-activated potassium (Maxi-K) channels are involved in regulating neuronal excitability and vascular tone.

Research has shown that 4-aryl-3-aminoquinolin-2-ones are a class of Maxi-K channel openers nih.gov. These compounds have been investigated for their potential in post-stroke neuroprotection nih.gov. Given the structural resemblance, it is plausible that this compound could also interact with ion channels. Electrophysiological studies, such as patch-clamp experiments on cells expressing Maxi-K channels, would be necessary to determine if this compound has any activity as a channel modulator. Such studies would elucidate its potential effects on channel gating, conductance, and pharmacology.

Broad Spectrum Applications of Quinoline Derivatives in Medicinal Chemistry Research (General Class Discussion)

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. cymitquimica.commdpi.com Its derivatives have garnered significant attention due to their vast and diverse range of pharmacological activities. mdpi.comicr.ac.uk This versatile structure is a key component in numerous synthetic drugs and natural alkaloids, demonstrating a wide array of biological effects. cymitquimica.comicr.ac.uk The quinoline nucleus is considered a "privileged scaffold" because its structure allows for modifications at various positions, enabling the synthesis of novel compounds with enhanced therapeutic properties. mdpi.comrsc.org

The significance of quinoline derivatives spans multiple therapeutic areas, including the treatment of infectious diseases and cancer. mdpi.commdpi.com Marketed drugs containing the quinoline core, such as chloroquine (B1663885) (antimalarial), ciprofloxacin (antibacterial), and cabozantinib (anticancer), underscore the clinical importance of this chemical class. cymitquimica.comnih.gov Researchers are continually exploring the quinoline framework to develop new agents that can address challenges like drug resistance and to discover treatments for a multitude of diseases. mdpi.comicr.ac.uk The broad biological activities reported for quinoline derivatives include antimicrobial, antimalarial, antileishmanial, antiviral, anticancer, and antitrypanosomal effects, making it a perpetual focus of drug discovery and development research. cymitquimica.commdpi.commdpi.comdergipark.org.tr

Antimicrobial Research Pathways

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, particularly antibacterial and antifungal drugs. mdpi.comnih.gov The emergence of microbial resistance to conventional antibiotics has spurred continuous research into new and effective therapeutic agents, with quinoline derivatives proving to be a promising avenue. nih.gov Fluoroquinolones, such as ciprofloxacin, are a major class of synthetic antibacterial agents that feature a quinoline ring and are widely used to treat various bacterial infections. cymitquimica.com

Research has demonstrated that novel synthetic quinoline derivatives exhibit potent activity against a range of both Gram-positive and Gram-negative bacteria. sapub.orgbiosynth.com Studies have evaluated series of new quinoline compounds against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with many showing significant minimum inhibitory concentrations (MICs). nih.govresearchgate.net For instance, certain 2-chloro-3-formyl quinoline compounds have shown potent antibacterial activity. nih.gov Beyond bacteria, some quinoline derivatives have also been investigated for their antifungal properties against species like Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as peptide deformylase (PDF). researchgate.net

| Derivative Class | Target Organisms | Observed Activity/Findings |

|---|---|---|

| Fluoroquinolones (e.g., Ciprofloxacin) | Gram-positive and Gram-negative bacteria | Established broad-spectrum antibacterial drugs. cymitquimica.com |

| 2-Chloro-3-formyl quinolines | Gram-positive bacteria, Mycobacterium tuberculosis | Potent antibacterial and antitubercular activity. nih.gov |

| Quinoline-based PDF inhibitors | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., E. coli | Excellent MIC values (3.12 - 50 µg/mL). researchgate.net |

| Quinolinium Iodide Salts | E. coli, S. aureus | Excellent activity with MIC values of 3.125-6.25 nmol/mL against E. coli. biosynth.com |

Antimalarial Research Pathways

Quinoline derivatives are historically and currently the most important class of compounds used in the fight against malaria. The first effective antimalarial drug, quinine, is a naturally occurring quinoline alkaloid isolated from the bark of the Cinchona tree. This discovery paved the way for the development of synthetic quinoline-based drugs which have become mainstays of antimalarial chemotherapy. These drugs are broadly categorized into groups such as 4-aminoquinolines and 8-aminoquinolines. cymitquimica.com

Chloroquine, a 4-aminoquinoline, was for decades the most important drug for treating malaria due to its high efficacy and low cost. It acts by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new agents. Other significant quinoline antimalarials include mefloquine, amodiaquine, and primaquine, which is effective against the dormant liver stages of the parasite. cymitquimica.com Current research focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance mechanisms and improve efficacy against all life-cycle stages of the parasite.

| Compound | Quinoline Class | Primary Use and Significance |

|---|---|---|

| Quinine | Amino alcohol | Natural product; historically the first effective treatment for malaria. cymitquimica.com |

| Chloroquine | 4-Aminoquinoline | Formerly the most widely used antimalarial; resistance is now widespread. |

| Mefloquine | Amino alcohol | Effective against many chloroquine-resistant strains. cymitquimica.com |

| Primaquine | 8-Aminoquinoline | Used to eradicate dormant liver forms of P. vivax and P. ovale. cymitquimica.com |

| Amodiaquine | 4-Aminoquinoline | Used in combination therapies against chloroquine-resistant malaria. cymitquimica.com |

| Piperaquine | Bis-4-aminoquinoline | Active against chloroquine-resistant strains, used in combination therapy. |

Antileishmanial Research Pathways

Leishmaniasis is a parasitic disease for which current treatments are often limited by toxicity and emerging resistance, driving the search for new chemotherapeutic agents. dergipark.org.tr Quinoline derivatives have emerged as a promising scaffold for the development of novel antileishmanial drugs. cymitquimica.com Research has explored various substituted quinolines for their activity against different Leishmania species, including L. donovani, L. mexicana, and L. major. dergipark.org.tr

Studies have shown that 2-substituted, 3-amino, and 8-aminoquinoline derivatives can exhibit significant leishmanicidal activity. dergipark.org.tr For example, a series of 3-, 6-, and 8-aminoquinoline substituted compounds were evaluated against the promastigote form of L. donovani, with several analogues showing activity comparable to or better than the standard drug sitamaquine. The proposed mechanisms of action for some quinoline derivatives include interaction with hemin and the generation of oxidative stress within the parasite. dergipark.org.tr Computational docking studies have also been employed to understand the interaction of these compounds with parasitic enzymes, aiding in the rational design of more potent inhibitors. The development of hybrid molecules, such as those combining a 2-substituted quinoline with metronidazole, has also shown efficacy in both in vitro and in vivo models.

Antiviral Research Pathways

The quinoline scaffold has demonstrated remarkable potential in the development of antiviral agents, with derivatives showing activity against a wide spectrum of viruses. mdpi.com Research has identified quinoline-based compounds effective against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), Ebola virus, Zika virus, and various coronaviruses. mdpi.com Marketed drugs like saquinavir, an HIV protease inhibitor, contain a quinoline moiety, highlighting the scaffold's utility in antiviral drug design. mdpi.com

The mechanisms by which quinoline derivatives exert their antiviral effects are varied. For some viruses, they can interfere with viral entry or replication processes. For example, 2,8-bis(trifluoromethyl)quinoline derivatives, structurally related to the antimalarial mefloquine, were found to inhibit Zika virus (ZIKV) replication in vitro. More recently, the broad-spectrum antiviral potential of quinoline-based compounds has been investigated through the inhibition of host-cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are necessary for viral RNA synthesis, thus providing a broad-spectrum antiviral strategy. This approach highlights the versatility of the quinoline scaffold in targeting both viral and host factors.

Anticancer Research Pathways (In Vitro/Computational)

Quinoline derivatives are a significant class of compounds in anticancer drug discovery, with numerous derivatives demonstrating potent activity against various cancer cell lines through diverse mechanisms of action. mdpi.comrsc.org Several quinoline-based drugs, such as topotecan (a topoisomerase I inhibitor) and anlotinib (a multi-kinase inhibitor), are used in clinical practice. cymitquimica.com

In vitro and computational studies have revealed that quinoline derivatives can inhibit cancer cell proliferation by targeting key cellular processes. rsc.org One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Novel quinoline derivatives designed as analogues of combretastatin A-4 have shown potent antiproliferative activity against cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC₅₀ values in the nanomolar range. Other mechanisms include the inhibition of protein kinases (e.g., VEGFR), topoisomerases, and proteasomes. rsc.org Computational studies, including molecular docking, are frequently used to predict the binding interactions of these derivatives with their molecular targets, guiding the synthesis of more effective and selective anticancer agents. rsc.org

| Mechanism of Action | Molecular Target(s) | Example Compounds/Derivatives | Effect on Cancer Cells |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Colchicine binding site on β-tubulin | Combretastatin A-4 analogues, Isoquinolines | Disruption of microtubules, G2/M cell cycle arrest, apoptosis. rsc.org |

| Tyrosine Kinase Inhibition | VEGFR, EGFR, c-Met | Anlotinib, Gefitinib analogues | Inhibition of angiogenesis and cell signaling pathways. rsc.org |

| Topoisomerase Inhibition | Topoisomerase I, Topoisomerase II | Camptothecin, Topotecan | DNA damage, inhibition of DNA replication and transcription. cymitquimica.com |

| Proteasome Inhibition | 26S Proteasome | Various synthetic quinoline derivatives | Accumulation of misfolded proteins, induction of apoptosis. |

Antitrypanosomal Research Pathways

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei, are neglected tropical diseases with limited treatment options. dergipark.org.tr Quinoline derivatives have been identified as a promising source of new antitrypanosomal agents. dergipark.org.tr

Research has focused on synthesizing and evaluating various aminoquinoline derivatives for their ability to inhibit parasite growth. dergipark.org.tr A study involving aryl derivatives of 2- and 3-aminoquinoline demonstrated remarkable activity as growth inhibitors of T. cruzi epimastigotes. dergipark.org.tr Some of these compounds showed potency comparable to the standard drug benznidazole. dergipark.org.tr The proposed mode of action for these compounds involves interaction with hemin, leading to oxidative stress that the parasite's antioxidant defense system cannot counteract. dergipark.org.tr Other research has explored 2-styrylquinolines, which have shown therapeutic potential in mouse models of T. cruzi infection by significantly decreasing the parasitic load. These findings highlight the potential of the quinoline scaffold in developing new, effective, and safe drugs for treating trypanosomal infections. dergipark.org.tr

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amodiaquine |

| Anlotinib |

| Benznidazole |

| Cabozantinib |

| Camptothecin |

| Chloroquine |

| Ciprofloxacin |

| Combretastatin A-4 |

| Mefloquine |

| Metronidazole |

| Piperaquine |

| Primaquine |

| Quinine |

| Saquinavir |

| Sitamaquine |

| Topotecan |

Future Perspectives and Emerging Research Avenues for 3 Aminoquinolin 2 Yl Ethyl Carbonate

Development of Advanced Synthetic Strategies and Methodological Innovations

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Skraup and Friedländer reactions to more sophisticated and sustainable approaches. Future research on 3-Aminoquinolin-2-yl ethyl carbonate will likely focus on the development of more efficient, atom-economical, and environmentally friendly synthetic routes.

Key areas for methodological innovation include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, and other transition metals has revolutionized the functionalization of heterocyclic compounds. Future strategies could involve the late-stage introduction of the amino or ethyl carbonate group onto a pre-functionalized quinoline core, or vice-versa, allowing for rapid access to a library of analogues.

C-H Bond Functionalization: Direct C-H bond activation is an increasingly powerful tool in organic synthesis, offering a more direct and less wasteful approach to creating complex molecules. Research could be directed towards the regioselective functionalization of the quinoline core of this compound to introduce further diversity.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a complex product, are highly efficient and align with the principles of green chemistry. The development of novel MCRs that can construct the this compound scaffold in a single step would be a significant advancement.

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources (such as microwave or ultrasound irradiation) is becoming increasingly important. Future synthetic routes for this compound and its derivatives will likely prioritize these sustainable methods.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Transition Metal Catalysis | High efficiency, broad substrate scope | Late-stage functionalization, cross-coupling reactions |

| C-H Bond Functionalization | Atom economy, reduced waste | Regioselective derivatization |

| Multicomponent Reactions | High efficiency, complexity from simple precursors | One-pot synthesis of the core scaffold |

| Green Chemistry | Sustainability, reduced environmental impact | Use of eco-friendly solvents and catalysts, alternative energy sources |

Design and Synthesis of Novel Derivatives and Analogues

The functional groups of this compound—the amino group at the 3-position and the ethyl carbonate at the 2-position—offer multiple points for derivatization to explore structure-activity relationships (SAR).

Future directions in the design of novel derivatives could include:

Modification of the Amino Group: The primary amine can be acylated, alkylated, or converted into various other functional groups to modulate the compound's electronic and steric properties. This could influence its biological activity or material properties.

Variation of the Carbonate Group: The ethyl group of the carbonate can be replaced with other alkyl or aryl substituents to fine-tune its properties. The entire carbonate moiety could also be substituted with other functionalities like amides, esters, or sulfonamides.

Functionalization of the Quinoline Ring: The quinoline nucleus itself can be substituted at various positions with electron-donating or electron-withdrawing groups to alter its electronic character and, consequently, its reactivity and biological interactions.

Hybrid Molecules: A growing trend in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects or multi-target activity. The this compound scaffold could be linked to other bioactive moieties to create novel therapeutic agents.

Deeper Mechanistic Understanding through Integrated Computational and Experimental Studies

A thorough understanding of the reaction mechanisms and the physicochemical properties of this compound is crucial for its rational design and application. The integration of computational and experimental studies will be pivotal in this regard.

Potential areas of investigation include:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis of this compound and its derivatives. This can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Structure-Property Relationship Studies: DFT and other computational tools can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and other quantum chemical parameters of this compound and its analogues. These theoretical insights can be correlated with experimental data to understand structure-activity relationships.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

| Research Approach | Key Insights | Potential Applications |

| Computational Chemistry (DFT) | Reaction pathways, electronic properties | Optimization of synthetic routes, prediction of reactivity |

| Molecular Docking | Ligand-protein binding interactions | Virtual screening for drug discovery |

| Experimental Mechanistic Studies | Reaction kinetics, intermediate identification | Validation of theoretical models, process optimization |

Exploration of New Applications in Materials Science and Analytical Chemistry

The quinoline nucleus is a well-known fluorophore and has been incorporated into various functional materials. This opens up possibilities for the application of this compound beyond its potential biological activity.

Emerging applications could be found in:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as emitters and host materials in OLEDs due to their thermal stability and luminescent properties. The specific substitution pattern of this compound could be tuned to achieve desired emission colors and efficiencies.

Fluorescent Probes and Sensors: The aminoquinoline scaffold is a common component of fluorescent chemosensors for the detection of metal ions and other analytes. Derivatives of this compound could be designed to exhibit selective fluorescence quenching or enhancement in the presence of specific targets.

Conjugated Polymers and Metal-Organic Frameworks (MOFs): The quinoline moiety can be incorporated into the backbone of conjugated polymers for applications in organic electronics. It can also serve as a ligand for the construction of MOFs with potential uses in gas storage and catalysis.

Synergistic Approaches in Interdisciplinary Research

The future of research on this compound will likely be characterized by a high degree of interdisciplinarity, combining expertise from various fields to unlock its full potential.

Synergistic research avenues include:

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be essential to design, synthesize, and evaluate the biological activity of novel derivatives.

Materials Science and Physical Chemistry: The development of new materials based on the this compound scaffold will require a close interplay between materials scientists and physical chemists to characterize their photophysical and electronic properties.

Computational Chemistry and Experimental Chemistry: As highlighted earlier, a feedback loop between computational prediction and experimental validation will be crucial for accelerating the discovery and optimization of new synthetic methods and functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminoquinolin-2-yl ethyl carbonate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves functionalizing the quinoline core at the 3-amino and 2-hydroxy positions. Key steps include:

- Quinoline Core Formation : Condensation of 2-aminoacetophenone with acetylacetone in acidic conditions to generate the quinoline backbone .

- Ethyl Carbonate Introduction : Transesterification using diethyl carbonate (DEC) under basic conditions (e.g., NaOEt) or catalytic systems (e.g., MgO nanosheets) to install the ethyl carbonate group. DEC’s boiling point (126–128°C) and solubility in organic solvents facilitate controlled reactions .

- Optimization : Yield improvements (up to 90%) are achieved by adjusting temperature (e.g., 363 K for quinoline formation), solvent polarity (e.g., acetonitrile for nucleophilic substitutions), and catalyst loading (e.g., MgO-SC-450 for DEC synthesis) .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., ethyl group signals at δ ~1.3–4.3 ppm) and carbonyl carbons (δ ~150–160 ppm).

- FT-IR : Confirm the carbonate ester (C=O stretch ~1740 cm) and amino group (N–H bend ~1600 cm).

- Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves molecular geometry, including planarity of the quinoline ring (r.m.s. deviation <0.05 Å) and torsion angles of substituents .

Q. What are the key considerations for purifying this compound?

- Methodological Answer :

- Solvent Selection : Use chloroform or ethanol for recrystallization, leveraging solubility differences between the product and by-products .

- Distillation : Remove low-boiling solvents (e.g., DEC, bp 126–128°C) under reduced pressure to isolate the product .

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves polar impurities .

Advanced Research Questions

Q. How do catalytic systems (e.g., MgO nanosheets) influence the efficiency of ethyl carbonate group formation?

- Methodological Answer : MgO nanosheets (prepared via precipitation with NaCO) enhance DEC synthesis via transesterification due to their high surface area and basic sites. Under optimized conditions (210°C, ethanol/EC molar ratio 10), DEC selectivity reaches 92.1% with 58% yield. Mechanistic studies suggest MgO stabilizes intermediates through Lewis acid-base interactions .

Q. What structural or electronic factors in the quinoline ring affect the reactivity of the 3-amino group during functionalization?

- Methodological Answer :

- Planarity : The fused quinoline ring’s near-planar structure (r.m.s. deviation ~0.039 Å) facilitates conjugation, stabilizing the 3-amino group and directing electrophilic substitution .

- Electronic Effects : Electron-donating substituents (e.g., methoxy at position 8) increase amino group nucleophilicity, improving reactivity in acylations or alkylations .

- Steric Hindrance : Bulky groups at position 4 (e.g., glucopyranosyloxy) may reduce accessibility of the 3-amino group, necessitating protective strategies .

Q. How can contradictions in reported synthetic yields be resolved through mechanistic studies?

- Methodological Answer :

- Side Reaction Analysis : By-products (e.g., hydrolysis products from DEC or unreacted intermediates) are quantified via HPLC or GC-MS to identify competing pathways .

- Kinetic Profiling : Time-resolved studies under varying temperatures (e.g., 343–383 K) and catalyst loadings differentiate rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

- Computational Modeling : DFT calculations predict energy barriers for key transitions, guiding condition optimization (e.g., solvent polarity effects on activation energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.